molecular formula C14H13ClFN B3341762 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline CAS No. 1040321-18-3

3-Chloro-N-(2-fluorobenzyl)-2-methylaniline

Cat. No.: B3341762
CAS No.: 1040321-18-3
M. Wt: 249.71 g/mol
InChI Key: CBNMSRPPRZCPIO-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group at the third position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the second position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-chlorobenzyl)-2-methylaniline
  • 3-Chloro-N-(2-methylbenzyl)-2-methylaniline
  • 3-Chloro-N-(2-bromobenzyl)-2-methylaniline

Uniqueness

3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-12(15)6-4-8-14(10)17-9-11-5-2-3-7-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNMSRPPRZCPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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